[4-(Cyclopentylmethoxy)phenyl]methanol
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Overview
Description
[4-(Cyclopentylmethoxy)phenyl]methanol: is an organic compound with the molecular formula C13H18O2 It features a phenyl ring substituted with a cyclopentylmethoxy group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Cyclopentylmethoxy)phenyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzyl alcohol and cyclopentylmethanol.
Etherification Reaction: The hydroxyl group of 4-hydroxybenzyl alcohol is etherified with cyclopentylmethanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired product.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(Cyclopentylmethoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as alcohols or hydrocarbons, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: HNO3/H2SO4 for nitration, Cl2/FeCl3 for chlorination.
Major Products Formed
Oxidation: Formation of 4-(cyclopentylmethoxy)benzaldehyde or 4-(cyclopentylmethoxy)benzoic acid.
Reduction: Formation of cyclopentylmethoxybenzene or other reduced derivatives.
Substitution: Formation of nitro, sulfo, or halo derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, [4-(Cyclopentylmethoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of phenolic compounds with biological macromolecules. Its derivatives may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s structural features may allow it to interact with specific biological targets, leading to the discovery of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of [4-(Cyclopentylmethoxy)phenyl]methanol depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other macromolecules through hydrogen bonding, hydrophobic interactions, or covalent bonding. The cyclopentylmethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl alcohol: Similar structure but with a methoxy group instead of a cyclopentylmethoxy group.
4-Hydroxybenzyl alcohol: Lacks the cyclopentylmethoxy group, featuring a hydroxyl group instead.
4-(Cyclopentyloxy)benzyl alcohol: Similar but with a cyclopentyloxy group instead of cyclopentylmethoxy.
Uniqueness
The presence of the cyclopentylmethoxy group in [4-(Cyclopentylmethoxy)phenyl]methanol imparts unique steric and electronic properties, distinguishing it from other similar compounds. This structural feature can influence the compound’s reactivity, biological activity, and physical properties, making it a valuable molecule for various applications.
Properties
IUPAC Name |
[4-(cyclopentylmethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c14-9-11-5-7-13(8-6-11)15-10-12-3-1-2-4-12/h5-8,12,14H,1-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMNKGPDXQUJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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